REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[O:7].[OH-].[K+].[N+:10]([CH2:12][C:13]([N:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1)=[O:14])#[C-:11]>CO>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C@@H:6]1[O:7][CH:11]=[N:10][C@H:12]1[C:13]([N:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1)=[O:14].[N:15]1([CH:13]=[O:14])[CH2:19][CH2:18][CH2:17][CH2:16]1 |f:1.2|
|
Name
|
|
Quantity
|
0.449 mL
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C=O
|
Name
|
|
Quantity
|
0.276 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
[N+](#[C-])CC(=O)N1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After work-up the residue was purified by column chromatography (SiO2, cyclohexane:EtOAc=100:0 to 0:100)
|
Type
|
CUSTOM
|
Details
|
after evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)[C@H]1[C@@H](N=CO1)C(=O)N1CCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.742 g | |
YIELD: PERCENTYIELD | 58.5% | |
YIELD: CALCULATEDPERCENTYIELD | 276.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |